molecular formula C23H21ClFN3O2 B2417556 2-(1-(4-chlorophenyl)cyclopentanecarbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034533-27-0

2-(1-(4-chlorophenyl)cyclopentanecarbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2417556
CAS RN: 2034533-27-0
M. Wt: 425.89
InChI Key: UQTKKCKSJNBYOP-UHFFFAOYSA-N
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Description

2-(1-(4-chlorophenyl)cyclopentanecarbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C23H21ClFN3O2 and its molecular weight is 425.89. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

  • The compound exhibits properties relevant to crystal structure analysis, particularly in the context of fungicides. A related compound, (RS)-(2-chlorophenyl)(4-fluorophenyl)(pyrimidin-5-yl)methanol, demonstrates significant interactions in its crystal form, including hydrogen bonds and weak C-H⋯π interactions, contributing to a three-dimensional network structure (Kang, Kim, Park, & Kim, 2015).

Synthesis and Chemical Process Development

  • The compound is relevant in the development of novel synthesis processes. For instance, the synthesis of Voriconazole, a broad-spectrum Triazole antifungal agent, involves complex stereochemistry and pyrimidine derivatives. Adjustments in the pyrimidine substitution pattern significantly influence the stereochemical outcome of the synthesis (Butters et al., 2001).

Medicinal Chemistry and Biological Applications

  • Pyrimidine derivatives, closely related to the compound , have shown potential in medicinal chemistry. They exhibit notable analgesic and anti-inflammatory properties. The nature of the substituent, particularly the chlorophenyl group, plays a crucial role in these activities (Muralidharan, James Raja, & Deepti, 2019).

Anticonvulsant Properties

  • Similar pyrimidine compounds have been synthesized and evaluated as anticonvulsants, demonstrating efficacy in seizure screening tests. The chlorophenyl and fluorophenyl moieties in these compounds appear to contribute to their anticonvulsant activities (Murthy & Knaus, 1999).

Antimicrobial and Antifungal Activities

  • Thieno[3,2-d]pyrimidine derivatives, structurally related to the compound, have been synthesized and shown to possess significant antimicrobial and antifungal activities. These compounds have been effective against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).

Herbicidal Activity

  • Pyrazolo[3,4-d]pyrimidine-4-one derivatives, which are chemically related to the compound of interest, have shown efficacy as herbicides. These compounds have demonstrated inhibitory activities against the growth of certain plants, suggesting their potential use in agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).

properties

IUPAC Name

5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN3O2/c24-16-5-3-15(4-6-16)23(10-1-2-11-23)22(30)27-12-9-19-18(14-27)21(29)28-13-17(25)7-8-20(28)26-19/h3-8,13H,1-2,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTKKCKSJNBYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-chlorophenyl)cyclopentanecarbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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